6-Fluoro-4-hydroxyquinoline
Overview
Description
6-Fluoro-4-hydroxyquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique chemical properties.
Mechanism of Action
Target of Action
6-Fluoro-4-hydroxyquinoline, a derivative of quinolines and quinolones, has been found to exhibit numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of this compound are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them ideal targets for antimicrobial agents .
Mode of Action
This compound inhibits bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This interaction disrupts the replication process, leading to the death of the bacterial cells .
Biochemical Pathways
It is known that the compound interferes with the dna supercoiling process, which is crucial for bacterial dna replication . This disruption can lead to downstream effects such as the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Quinolones, in general, are known for their broad-spectrum activity and excellent tissue penetration These properties suggest that this compound may also exhibit good absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial DNA synthesis . By inhibiting the function of gyrase and topoisomerase IV enzymes, the compound prevents the supercoiling of bacterial DNA, which is a critical step in DNA replication . This disruption leads to the death of bacterial cells, thereby exerting its antimicrobial effects .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity may be affected by the presence of other microorganisms, the pH of the environment, and the presence of organic matter . Additionally, the compound’s stability may be affected by factors such as temperature and light exposure.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time .
Metabolic Pathways
It is believed that this compound may interact with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is believed that this compound may interact with certain transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles due to certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-hydroxyquinoline typically involves the reaction of aniline derivatives with malonic acid equivalents. One common method is the cyclization of 2-aminobenzoyl fluoride with malonic acid in the presence of a dehydrating agent . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield 4-hydroxyquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-4-hydroxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Explored for its potential use in developing new antimalarial and anticancer drugs.
Industry: Utilized in the production of liquid crystals and as a component in cyanine dyes.
Comparison with Similar Compounds
6-Fluoroquinoline: Lacks the hydroxyl group, resulting in different reactivity and biological activity.
4-Hydroxyquinoline: Lacks the fluorine atom, which affects its chemical properties and biological activity.
8-Fluoro-4-hydroxyquinoline: Similar structure but with the fluorine atom at a different position, leading to variations in activity.
Uniqueness: 6-Fluoro-4-hydroxyquinoline is unique due to the synergistic effects of the fluorine and hydroxyl groups, which enhance its biological activity and chemical reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-fluoro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZXOYSEYWCLOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959907 | |
Record name | 6-Fluoroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21873-50-7, 391-78-6 | |
Record name | 6-Fluoro-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21873-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 391-78-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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